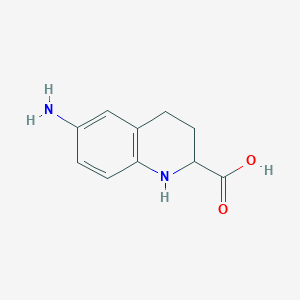

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Beschreibung

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a conformationally constrained heterocyclic compound featuring a tetrahydroquinoline scaffold with an amino group at position 6 and a carboxylic acid moiety at position 2. This structure positions it as a hybrid between natural amino acids and bioactive tetrahydroquinoline derivatives.

Eigenschaften

Molekularformel |

C10H12N2O2 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3,11H2,(H,13,14) |

InChI-Schlüssel |

PIYYIUZBVPRWOU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=CC(=C2)N)NC1C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

N-Acyliminium Ion Intermediate Formation

Pictet-Spengler Reaction

Cyclocondensation of β-Arylethylamines

The Pictet-Spengler reaction enables the formation of the tetrahydroquinoline scaffold via acid-catalyzed cyclization of β-arylethylamines with carbonyl compounds. For example, 3-bromophenethylamine reacts with methyl chloroformate in dichloromethane (DCM) to form methyl 3-bromophenethylcarbamate, which undergoes ring closure with 2-oxoacetic acid in concentrated sulfuric acid to yield 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Subsequent deprotection and amination yield 6-A-THQ-2-COOH.

Optimized Conditions

Functionalization of Tetrahydroquinoline Intermediates

Direct Amination at Position 6

Amination of 6-nitro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid via catalytic hydrogenation (H<sub>2</sub>, Pd/C) in methanol provides 6-A-THQ-2-COOH with >95% purity. This method avoids complex protecting group strategies but requires precise control of nitro reduction to prevent over-hydrogenation.

Analytical Validation

-

HPLC : C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient, retention time = 8.2 min

-

<sup>1</sup>H-NMR (400 MHz, CD<sub>3</sub>OD): δ = 7.40–7.28 (m, 4H, Ar), 3.78 (ddd, J = 13.1 Hz, H-2), 3.08–3.01 (m, H-4)

Enzymatic Resolution of Racemic Mixtures

D-Amino Acid Oxidase Catalysis

Racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid is resolved using D-amino acid oxidase (DAAO) from Fusarium sacchari. The enzyme selectively oxidizes the D-enantiomer, leaving the L-form intact. Subsequent reductive amination with ammonia borane (NH<sub>3</sub>·BH<sub>3</sub>) yields enantiomerically pure 6-A-THQ-2-COOH (>99% ee).

Process Metrics

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

A patent by Hazlewood et al. describes solid-phase synthesis using Wang resin. The carboxylate group of 6-nitro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is immobilized on the resin, followed by nitro reduction (SnCl<sub>2</sub>, DMF) and cleavage with trifluoroacetic acid (TFA). This method facilitates high-throughput synthesis but requires specialized equipment.

Yield Comparison

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Cost-Benefit Considerations

| Method | Cost (USD/g) | Time (h) | Sustainability |

|---|---|---|---|

| Cyclization | 120–150 | 24–48 | Moderate |

| Enzymatic | 200–250 | 12–24 | High |

| Solid-Phase | 300–400 | 48–72 | Low |

Analyse Chemischer Reaktionen

Protection/Deprotection of Functional Groups

The amino group undergoes Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate in dichloromethane or dimethylformamide (DMF), often with triethylamine as a base. Deprotection is achieved via trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free amine for further reactions .

The carboxylic acid group can be esterified using methanol/HCl or protected as a tert-butyl ester, which is stable under basic conditions but cleaved under acidic hydrolysis .

Coupling Reactions

The compound participates in peptide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt or DCC):

This reaction is critical for synthesizing peptide-based drug candidates .

Example Conditions

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 0–25°C | 65–85 |

| DCC/DMAP | CHCl | 25°C | 70–90 |

Cyclization and Ring-Opening Reactions

The tetrahydroquinoline core enables regioselective cyclization. For example, acid-catalyzed cyclization forms fused polycyclic structures , while base-mediated reactions yield isoindole derivatives . Ring-opening via oxidation with KMnO or RuO generates quinoline-2-carboxylic acids .

Reduction and Hydrogenation

Catalytic hydrogenation (H, Pd/C or Pt/C) reduces the aromatic ring to decahydroquinoline derivatives. Stereoselectivity depends on the catalyst:

Nucleophilic Substitutions

The deprotected amino group participates in:

-

Acylation : Acetic anhydride/pyridine → N-acetyl derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/KCO .

Enzymatic Deracemization

Chiral resolution using D-amino acid oxidase (DAAO) and ammonia-borane achieves enantiomeric purity (>99% ee) for (S)-isomers, critical for asymmetric synthesis .

Comparative Reactivity with Analogues

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Synthesis

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. It has been utilized in creating antibiotics and anti-inflammatory drugs. The compound's structure allows for modifications that enhance biological activity and reduce side effects, making it a valuable intermediate in drug development .

2. Neuroprotective Agents

Research indicates that derivatives of this compound exhibit neuroprotective properties by acting as antagonists at the NMDA receptor complex. These compounds have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Specifically, certain enantiomers of this compound have shown efficacy in preventing neurotoxic damage associated with strokes and other neurological conditions .

3. Antimicrobial Activity

The compound has been linked to the development of new antimicrobial agents. Its derivatives have demonstrated significant activity against various bacterial pathogens and have been incorporated into fluoroquinolone antibiotics, which are effective against a broad spectrum of infections .

Agrochemical Applications

1. Agrochemical Intermediates

this compound is also used as an intermediate in the production of agrochemicals such as pesticides and herbicides. The compound undergoes chemical transformations to yield active ingredients that enhance agricultural productivity .

2. Dyes and Pigments

The compound serves as a precursor in the synthesis of dyes used in textile industries. Its ability to form stable complexes with various substrates makes it suitable for producing vibrant colors in dyes .

Industrial Applications

1. Plastics Production

In the industrial sector, this compound is used as an intermediate in the production of plastics. It contributes to the synthesis of polymers that possess desirable mechanical properties and thermal stability .

2. Lubricants

The compound is added to lubricants to improve their performance by reducing friction and enhancing durability. This application is particularly relevant in high-performance machinery where lubrication is critical for operational efficiency .

Data Table: Applications Overview

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Pharmaceuticals | Drug synthesis (antibiotics, anti-inflammatories) | Key building block for various drug formulations |

| Neuroprotective agents | Potential treatment for neurodegenerative diseases | |

| Antimicrobial activity | Effective against bacterial pathogens | |

| Agrochemicals | Pesticides and herbicides | Enhances agricultural productivity |

| Dyes and pigments | Used in textile industries | |

| Industrial Applications | Plastics production | Contributes to polymer synthesis |

| Lubricants | Improves performance and reduces friction |

Case Studies

Case Study 1: Neuroprotective Properties

A study demonstrated that specific derivatives of this compound effectively inhibited NMDA-induced neurotoxicity in animal models. The findings suggest potential applications in treating conditions like stroke and Alzheimer's disease .

Case Study 2: Antibiotic Development

Research on fluoroquinolone antibiotics has shown that incorporating structural modifications based on this compound enhances their efficacy against resistant bacterial strains while minimizing adverse effects .

Wirkmechanismus

The mechanism of action of 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues of Amino Acids

1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)

Tic is a well-studied phenylalanine analogue where the carboxylic acid group resides at position 3 of the tetrahydroisoquinoline ring. Unlike 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, Tic’s isoquinoline scaffold and substituent positioning enhance its rigidity, making it a key component in peptide mimetics targeting GPCRs . Key Differences:

- Scaffold: Isoquinoline (Tic) vs. quinoline (target compound).

1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid

This derivative, used in the synthesis of pyrroloquinoline alkaloids (), has a carboxylic acid at position 4.

Substituted Tetrahydroquinoline Derivatives

6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid

With a hydroxyl group at position 6 and a carboxylic acid at position 1 (isoquinoline scaffold), this compound exhibits distinct electronic properties. The hydroxyl group may enhance solubility but reduce metabolic stability compared to the amino group in the target compound .

6-Bromo-2-Oxo-1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid

The presence of a bromo substituent and a ketone group at position 2 introduces electrophilic character, favoring covalent binding to nucleophilic residues in proteins. This contrasts with the amino and carboxylic acid groups in the target compound, which prioritize ionic interactions .

Pharmacologically Active Derivatives

Analgesic Tetrahydroquinolines

highlights 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline, which exhibits morphine-like analgesic activity. The absence of a carboxylic acid group in this derivative limits its resemblance to amino acids but enhances blood-brain barrier penetration compared to the target compound .

Antiplasmodial and Antitrypanosomal Agents

N-(6-Amino-1,2,3,4-tetrahydropyridin-4-ylidene)ammonium iodides () demonstrate activity against Plasmodium falciparum and Trypanosoma brucei. While structurally distinct, the 6-amino group in these compounds underscores the importance of amino substituents in antiparasitic activity, a feature shared with the target compound .

Physicochemical Properties

- Solubility: The 6-amino and 2-carboxylic acid groups enhance water solubility compared to methyl- or bromo-substituted analogues.

- Acidity: The carboxylic acid (pKa ~2-3) and amino group (pKa ~9-10) create a zwitterionic structure at physiological pH, mimicking natural amino acids.

Biologische Aktivität

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

THQCA belongs to the class of tetrahydroquinoline derivatives, characterized by a bicyclic structure that includes a quinoline ring fused with a saturated cyclohexane. The presence of the amino and carboxylic acid functional groups contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of THQCA and its derivatives. For instance, derivatives of THQCA have been evaluated for their activity against ovarian cancer cell lines. A notable derivative exhibited a GI50 value ranging from 13.52 to 31.04 μM against various cancer cell lines, indicating potent anticancer effects . The mechanism of action appears to involve the modulation of microRNA (miRNA) maturation through interactions with the TRBP protein .

Table 1: Anticancer Activity of THQCA Derivatives

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| Derivative 1 | SKOV-3 | 13.52 | TRBP-dependent modulation of miRNA |

| Derivative 2 | A2780 | 31.04 | Synergistic effect with cisplatin |

| Enoxacin | SKOV-3 | 125 | RNAi-enhancing activity |

Neurological Effects

THQCA has also been studied for its neuroprotective properties. Research indicates that certain tetrahydroisoquinoline derivatives can exert excitatory effects on locomotor activity in animal models. Specifically, some derivatives were found to increase locomotor activity transiently after peripheral injection in mice . This suggests potential applications in treating neurodegenerative diseases or conditions associated with impaired motor function.

Table 2: Neurological Effects of THQCA Derivatives

| Compound | Effect on Locomotion | Administration Route |

|---|---|---|

| 7-Hydroxy Derivative | Increased locomotion | Intraperitoneal injection |

| 7-Hydroxy-6-Methoxy Derivative | Increased locomotion | Intraperitoneal injection |

The biological activities of THQCA can be attributed to several mechanisms:

- TRBP Interaction : The binding affinity to TRBP is crucial for its anticancer activity, as it modulates siRNA and miRNA pathways .

- NMDA Receptor Antagonism : Some derivatives have been identified as antagonists at the NMDA receptor complex, which may contribute to their neuroprotective effects .

- Endogenous Modulation : Certain compounds derived from THQCA have been detected in the brain and may play physiological roles in modulating neurotransmitter levels .

Ovarian Cancer Research

A study focused on the evaluation of various quinolone derivatives against ovarian cancer cell lines demonstrated that specific modifications to the THQCA structure significantly enhanced anticancer potency. The research indicated that non-aromatic moieties at specific positions on the quinoline scaffold were less tolerated, emphasizing the importance of structural optimization in drug design .

Neuroprotective Studies

In another investigation, researchers explored the effects of tetrahydroisoquinoline derivatives on locomotor activity in mice. The study found that certain compounds could increase activity levels significantly, suggesting their potential utility in treating conditions characterized by reduced motor function or neurodegeneration .

Q & A

Q. What are the most efficient synthetic routes for 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted anilines with carbonyl-containing precursors. For example, N-acyliminium ion intermediates can be generated by activating quinoline or isoquinoline nuclei with benzyl chloroformate, followed by regioselective phosphonate group introduction (Kabachnik–Fields reaction). Optimization strategies include:

- Temperature control (e.g., reflux in anhydrous toluene for 12–24 hours).

- Catalytic use of Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.

- Solvent selection (e.g., dichloromethane for improved solubility of intermediates). Yields can exceed 70% under optimized conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C, DEPT, 2D-COSY) to verify backbone structure and substituent positions.

- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., ESI+ mode, m/z calculated for C₁₀H₁₂N₂O₂: 202.21).

- HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95% by UV detection at 254 nm).

- FT-IR for functional group validation (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .

Q. What purification methods are recommended for isolating 6-Amino-tetrahydroquinoline derivatives?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 60°C to remove unreacted precursors.

- Column chromatography : Silica gel (230–400 mesh) with eluents like ethyl acetate/hexane (1:1) or dichloromethane/methanol (95:5) for polar impurities.

- Ion-exchange resins (e.g., Dowex 50WX8) to separate cationic byproducts .

Q. How can common impurities be identified and mitigated during synthesis?

Methodological Answer:

- Byproduct formation : Monitor for dimerization via LC-MS; reduce by limiting reaction time.

- Oxidative degradation : Use inert atmosphere (N₂/Ar) to prevent ring oxidation.

- Residual solvents : Detect via GC-MS; employ rotary evaporation under reduced pressure (<40°C). Impurity profiles should align with ICH guidelines .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Thermal stability : Store at –20°C in amber vials; DSC analysis shows decomposition onset at 180°C.

- Hygroscopicity : Keep under desiccant (silica gel) to prevent hydrolysis of the carboxylic acid group.

- pH sensitivity : Avoid prolonged exposure to pH <3 or >8, which may cause ring-opening .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis of derivatives?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity in cyclization steps.

- Asymmetric catalysis : Employ Ru(II)-pybox complexes for hydrogenation of imine intermediates (up to 95% ee).

- Crystallization-induced dynamic resolution : Exploit diastereomeric salt formation with tartaric acid .

Q. What strategies enable phosphonate group introduction into the tetrahydroquinoline scaffold?

Methodological Answer:

- N-Acyliminium ion activation : React the tetrahydroquinoline with POCl₃ to generate electrophilic intermediates, followed by Arbuzov reaction with trialkyl phosphites.

- Microwave-assisted synthesis : Accelerate phosphorylation (e.g., 100°C, 30 min) with 1.5 eq. diethyl phosphite.

- Regioselectivity challenges : Use steric hindrance (e.g., tert-butyl groups) to direct phosphonation to the 2-position .

Q. How can computational modeling predict biological activity of novel derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK).

- QSAR models : Train on datasets of antitubercular IC₅₀ values (R² >0.85) with descriptors like logP and H-bond donors.

- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 50 ns trajectories) .

Q. How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

- Assay standardization : Compare MIC values using identical bacterial strains (e.g., H37Rv for tuberculosis).

- Metabolic stability testing : Perform liver microsome assays to rule out false negatives from rapid degradation.

- Structural verification : Re-examine reported compounds via X-ray crystallography to confirm regiochemistry .

Q. What modifications enhance the compound’s antimicrobial efficacy while reducing cytotoxicity?

Methodological Answer:

- Side-chain fluorination : Introduce CF₃ groups at the 6-position to improve membrane permeability (logD optimization).

- Prodrug design : Mask the carboxylic acid as an ethyl ester to enhance cellular uptake, with enzymatic cleavage in vivo.

- Cytotoxicity screening : Use HEK293 cell lines (MTT assay) to prioritize derivatives with selectivity indices >10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.